molecular formula C12H8BrFO B3034812 4-bromo-2-fluoro-1-phenoxybenzene CAS No. 230961-77-0

4-bromo-2-fluoro-1-phenoxybenzene

Cat. No.: B3034812
CAS No.: 230961-77-0
M. Wt: 267.09 g/mol
InChI Key: OJJUNYGUSAOFNY-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-1-phenoxybenzene is an organic compound with the molecular formula C12H8BrFO. It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and phenoxy groups. This compound is of interest in various fields of research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-fluoro-1-phenoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-fluoro-1-phenoxybenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum chloride (AlCl3). The reaction is usually carried out in a solvent like dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes. These processes often include the preparation of intermediate compounds, followed by their subsequent reactions to form the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-1-phenoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenoxybenzenes, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-2-fluoro-1-phenoxybenzene is utilized in various scientific research applications, including:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: Research into potential therapeutic agents often involves the modification of this compound to enhance its pharmacological properties.

    Industry: It is employed in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-bromo-2-fluoro-1-phenoxybenzene involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with nucleophiles. The presence of electron-withdrawing groups (bromine and fluorine) on the benzene ring influences the reactivity and orientation of these reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-fluoro-1-phenoxybenzene is unique due to the specific arrangement of its substituents, which imparts distinct electronic and steric effects. These effects influence its reactivity in chemical reactions and its interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-bromo-2-fluoro-1-phenoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrFO/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJJUNYGUSAOFNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The title compound was prepared in a 33% yield from 4-bromo-2-fluorophenol and phenyl boronic acid in a manner similar to that described for the preparation of 4-bromo-2-chloro-1-phenoxybenzene: 1H NMR (DMSO-d6, 400 MHz) δ 7.75(dd, 1H), 7.40(m, 3H), 7.15(m, 2H), 7.01(dd, 2H); MS MH+267.2; RP-HPLC (Hypersil HS, 5 μm, 100 A 4.6×250 mm; 25%-100% acetonitrile—0.05 M ammonium acetate over 10 min, 1 ml/min) tr 13.57 min.
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33%

Synthesis routes and methods II

Procedure details

To a stirred mixture of phenylboronic acid (1.20 g, 9.85 mmol) and 4-bromo-2-fluorophenol (0.94 g, 4.92 mmol) in DCM (50.00 mL) was added cupric acetate (1.34 g, 7.39 mmol), powdered 4 A molecular sieves and TEA (3.43 mL, 24.6 mmol) at rt. The resulting mixture was then stirred at rt for 24 h at ambient atmosphere. The solvent was then removed under reduced pressure and the resulting residue was purified by flash chromatography (5% EtOAc in hexane).
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cupric acetate
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TEA
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3.43 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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